4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a thiazole ring
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that tfmp derivatives have shown potent analgesic efficacy in some studies . They have been found to depress peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
It’s known that tfmp derivatives can affect pain pathways . They have been found to display a pain-relieving effect in the presence of naloxone, a medication used to block the effects of opioids .
Pharmacokinetics
It’s known that similar compounds have shown antibacterial activity and have been found to thwart bacterial growth .
Result of Action
Tfmp derivatives have been found to display potent analgesic efficacy, indicating that they may have a significant impact on pain signaling at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions can affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, which is then reacted with a phenol derivative to form the ether linkage. The final step involves the formation of the thiazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-throughput screening techniques can also help in identifying the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro groups but has a different core structure.
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid: Similar in having the trifluoromethyl-pyridine moiety but differs in the rest of the structure.
Uniqueness
What sets 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O2S/c1-30-16-8-4-15(5-9-16)28-21-29-19(12-32-21)13-2-6-17(7-3-13)31-20-18(23)10-14(11-27-20)22(24,25)26/h2-12H,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIKRVIMIPKSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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